An In-depth Technical Guide to Nonanoic-9,9,9-D3 Acid for Advanced Research Applications
An In-depth Technical Guide to Nonanoic-9,9,9-D3 Acid for Advanced Research Applications
Introduction: The Role of Stable Isotopes in Quantitative Analysis
In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards has become the gold standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1] Deuterium-labeled compounds, such as Nonanoic-9,9,9-D3 acid, offer a powerful tool for researchers to mitigate experimental variability and ensure the reliability of their results. This guide provides a comprehensive overview of the physical and chemical properties of Nonanoic-9,9,9-D3 acid, its primary applications, and a detailed protocol for its use as an internal standard.
Nonanoic-9,9,9-D3 acid is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[2] The strategic placement of three deuterium atoms on the terminal methyl group (C9) results in a molecule that is chemically almost identical to its endogenous counterpart but with a distinct, higher mass. This mass shift is the key to its utility in quantitative assays.
Core Physicochemical Properties
The physical and chemical properties of Nonanoic-9,9,9-D3 acid are largely governed by its non-deuterated parent molecule, nonanoic acid. The introduction of deuterium atoms has a negligible effect on most of these properties, with the most significant difference being the molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₅D₃O₂ (or CD₃(CH₂)₇COOH) | [3][4] |
| Molecular Weight | 161.26 g/mol | [3][4] |
| CAS Number | 134646-27-8 | [3][5][6] |
| Synonyms | Pelargonic-9,9,9-D3 Acid | [4][7] |
| Isotopic Enrichment | ≥99 atom % D | [4][7] |
| Appearance | Colorless to pale yellow oily liquid | [8][9] |
| Melting Point | ~12.4 °C (for nonanoic acid) | [10] |
| Boiling Point | ~254.5 °C (for nonanoic acid) | [8][10] |
| pKa | ~4.96 (for nonanoic acid) | [9][11] |
| Solubility | Nearly insoluble in water; soluble in organic solvents like ethanol, chloroform, and ether.[12][13] | |
| Storage Conditions | Store at room temperature or -20°C for long-term stability.[3][7] |
Chemical Structure and Isotopic Labeling
The structure of Nonanoic-9,9,9-D3 acid is that of a straight-chain carboxylic acid with deuterium atoms replacing the hydrogen atoms on the terminal carbon.
Caption: Structure of Nonanoic-9,9,9-D3 Acid.
Synthesis and Isotopic Purity
While specific, proprietary synthesis methods for Nonanoic-9,9,9-D3 acid are not publicly detailed, the general approach involves the use of deuterated precursors in a multi-step chemical synthesis. For terminal labeling, a common strategy would involve the use of a deuterated starting material, such as deuterated methyl iodide (CD₃I), in a chain-elongation reaction.
The isotopic enrichment is a critical parameter for an internal standard. Commercially available Nonanoic-9,9,9-D3 acid typically boasts an isotopic enrichment of 99 atom % D or higher.[4][7] This high level of purity is essential to minimize any contribution from the unlabeled isotopologues to the analyte signal, ensuring accurate quantification.
Core Application: Internal Standard in Mass Spectrometry
The primary and most critical application of Nonanoic-9,9,9-D3 acid is as an internal standard for the quantitative analysis of nonanoic acid and related compounds by mass spectrometry (MS), including GC-MS and LC-MS.[2][14]
The Rationale for Its Use
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[1]
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can cause ion suppression or enhancement during the MS analysis. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, some analyte may be lost. The internal standard is added at the beginning of the workflow and is subject to the same losses, thus normalizing the final measurement.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, chromatographic retention time, and ionization efficiency, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantification.
Experimental Protocol: Quantification of Nonanoic Acid in a Biological Matrix using LC-MS/MS
This section outlines a detailed, step-by-step methodology for the use of Nonanoic-9,9,9-D3 acid as an internal standard for the quantification of nonanoic acid in a biological sample, such as human plasma.
Materials and Reagents
-
Nonanoic acid analytical standard
-
Nonanoic-9,9,9-D3 acid (internal standard)
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of nonanoic acid in methanol.
-
Prepare a 1 mg/mL stock solution of Nonanoic-9,9,9-D3 acid in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the nonanoic acid stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Preparation of the Internal Standard Working Solution:
-
Dilute the Nonanoic-9,9,9-D3 acid stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration may need to be determined empirically.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Nonanoic-9,9,9-D3 acid).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold protein precipitation solvent (acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of nonanoic acid from other matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nonanoic acid: Q1 (precursor ion) m/z 157.1 -> Q3 (product ion) m/z 113.1
-
Nonanoic-9,9,9-D3 acid: Q1 (precursor ion) m/z 160.1 -> Q3 (product ion) m/z 116.1
-
-
Tune the MS parameters (e.g., collision energy, declustering potential) for optimal signal intensity for both transitions.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the nonanoic acid and Nonanoic-9,9,9-D3 acid MRM transitions.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for bioanalytical sample quantification.
Spectroscopic Data
While specific spectra for Nonanoic-9,9,9-D3 acid are typically provided by the supplier, the general spectral characteristics can be inferred from its unlabeled analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be similar to nonanoic acid, showing characteristic peaks for the methylene protons along the chain and the carboxylic acid proton. The key difference will be the absence of the terminal methyl proton signal around 0.9 ppm.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The signal for the C9 carbon will be a septet due to coupling with the three deuterium atoms.
-
²H (Deuterium) NMR: A signal corresponding to the -CD₃ group will be observed.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). C-D stretching vibrations will be present but may be less prominent than C-H stretches.
-
Mass Spectrometry: As utilized in its application, the mass spectrum will show a molecular ion or pseudomolecular ion ([M-H]⁻ in negative mode) that is 3 Da higher than that of unlabeled nonanoic acid.
Conclusion
References
- CDN Isotopes. Nonanoic-9,9,9-d3 Acid.
- United States Biological.
- Pharmaffiliates. CAS No : 134646-27-8| Product Name : n-Nonanoic-9,9,9-d3 acid.
- MedChemExpress. Nonanoic acid-d3 (Pelargonic acid-d3) | Stable Isotope.
- Ataman Kimya. Nonanoic acid ( Pelargonic Acid).
- MedChemExpress. Nonanoic acid-d4 (Pelargonic acid-d4) | Stable Isotope.
- Cambridge Isotope Labor
- Chemicalize.org. Nonanoic acid 112-05-0 wiki.
- CDN Isotopes. Nonanoic-9,9,9-d3 Acid.
- PubChem. Nonanoic Acid | C9H18O2 | CID 8158.
- Chemie Brunschwig. Stable Isotope Standards for Clinical Mass Spectrometry.
- Cheméo. Chemical Properties of Nonanoic acid (CAS 112-05-0).
- BenchChem. A Head-to-Head Battle: Nonanoic Acid-d4 vs.
- CDN Isotopes. Nonanoic-9,9,9-d3 Acid.
- NIST. Nonanoic acid.
- Wiley. Nonanoic acid - SpectraBase.
- Chem-Impex. Nonanoic acid.
- Wikipedia. Pelargonic acid.
- NIST. Nonanoic acid.
- Ataman Kimya. PELARGONIC ACID (NONANOIK ACID).
- Cayman Chemical. Nonanoic Acid (CAS 112-05-0).
- ChemicalBook. Nonanoic acid | 112-05-0.
- Royal Society of Chemistry.
- Google Patents.
- ChemicalBook. Nonanoic acid(112-05-0) 1H NMR spectrum.
- ChemicalBook. Nonanoic acid(112-05-0)IR1.
- ResearchG
- Beilstein-Institut. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
- Simson Pharma Limited.
- ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers.
- Longdom Publishing. Food Industry Applications and Synthesis Methods of Pelargonic Acid.
- PubMed. Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Nonanoic acid | 112-05-0 [chemicalbook.com]
- 10. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 12. atamankimya.com [atamankimya.com]
- 13. Page loading... [guidechem.com]
- 14. medchemexpress.com [medchemexpress.com]
